4-((4-Methylbenzyl)oxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Description

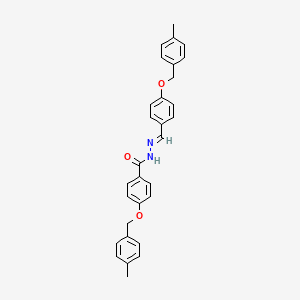

This compound features a benzohydrazide core with dual 4-methylbenzyl ether substituents. The hydrazone linkage (-NH-N=C-) is formed via condensation of 4-[(4-methylbenzyl)oxy]benzohydrazide with 4-[(4-methylbenzyl)oxy]benzaldehyde. Its molecular structure (C29H28N2O3) includes two hydrophobic 4-methylbenzyl groups, enhancing lipophilicity compared to simpler derivatives. Crystallographic studies of related compounds reveal planar hydrazone moieties and dihedral angles between aromatic rings (e.g., 3.9° in nitro-substituted analogues), influencing packing and solubility .

Properties

Molecular Formula |

C30H28N2O3 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

4-[(4-methylphenyl)methoxy]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C30H28N2O3/c1-22-3-7-25(8-4-22)20-34-28-15-11-24(12-16-28)19-31-32-30(33)27-13-17-29(18-14-27)35-21-26-9-5-23(2)6-10-26/h3-19H,20-21H2,1-2H3,(H,32,33)/b31-19+ |

InChI Key |

KDDBBKHEEWWJRG-ZCTHSVRISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the following steps:

Formation of 4-((4-Methylbenzyl)oxy)benzaldehyde: This intermediate can be synthesized by reacting 4-methylbenzyl alcohol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.

Condensation Reaction: The 4-((4-Methylbenzyl)oxy)benzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

Final Product Formation: The hydrazone is further reacted with another equivalent of 4-((4-Methylbenzyl)oxy)benzaldehyde under reflux conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Lipophilicity vs. Bioavailability : The target compound’s logP value (estimated ~4.5) exceeds methoxy (logP ~3.2) and nitro (logP ~2.8) analogues, favoring blood-brain barrier penetration but limiting aqueous solubility .

Thermal Stability : Methyl ether derivatives exhibit higher thermal stability (decomposition >250°C) than nitro or sulfonyl analogues (<200°C) due to reduced electron-deficient character .

Synthetic Scalability : Yields for methylbenzyl ether derivatives (~80%) surpass halogenated analogues (~70%), likely due to milder reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.